Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate
Overview
Description
Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate is an organic compound that features a tert-butyl ester group, a bromine atom, and a trifluoromethyl group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-2-(trifluoromethyl)benzoate typically involves the esterification of 4-bromo-2-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The benzoate ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is tert-butyl 4-bromo-2-(trifluoromethyl)benzyl alcohol.
Oxidation: Products include 4-bromo-2-(trifluoromethyl)benzoic acid and other oxidized derivatives.
Scientific Research Applications
Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar structure but lacks the ester group.
Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate: Positional isomer with different substitution pattern on the benzoate ring.
Uniqueness
Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential as a bioactive compound.
Properties
IUPAC Name |
tert-butyl 4-bromo-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYDABPVUYWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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